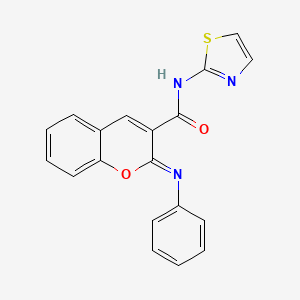
(2Z)-2-(phenylimino)-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z)-2-(phenylimino)-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide, also known as PTCC, is a heterocyclic compound with potential applications in scientific research. PTCC is a member of the chromene family of compounds, which are known for their diverse biological activities.
作用機序
The mechanism of action of (2Z)-2-(phenylimino)-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide is not fully understood, but it is believed to involve the formation of a complex with the target enzyme. This complex may prevent the enzyme from binding to its substrate or may inhibit its catalytic activity. Further studies are needed to elucidate the exact mechanism of action of (2Z)-2-(phenylimino)-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide.
Biochemical and Physiological Effects:
(2Z)-2-(phenylimino)-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide has been shown to have a range of biochemical and physiological effects. In addition to its enzyme inhibitory activity, the compound has been shown to have antioxidant and anti-inflammatory properties. These effects may be related to the compound's ability to scavenge reactive oxygen species and modulate the expression of pro-inflammatory cytokines.
実験室実験の利点と制限
One advantage of using (2Z)-2-(phenylimino)-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Additionally, the compound has been shown to have low toxicity in vitro, making it a potentially safe and effective tool for studying enzyme inhibition and other biological processes. However, one limitation of using (2Z)-2-(phenylimino)-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide is its limited solubility in water, which may make it difficult to work with in certain experimental conditions.
将来の方向性
There are several potential future directions for research on (2Z)-2-(phenylimino)-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide. One area of interest is the development of (2Z)-2-(phenylimino)-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide derivatives with improved solubility and potency. Another potential direction is the investigation of (2Z)-2-(phenylimino)-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide's activity against other enzymes and biological targets. Finally, the therapeutic potential of (2Z)-2-(phenylimino)-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide for the treatment of hyperpigmentation and type 2 diabetes could be explored further in preclinical and clinical studies.
合成法
(2Z)-2-(phenylimino)-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide can be synthesized by the condensation reaction between 2-aminothiazole and 2-hydroxychalcone in the presence of acetic acid. The reaction yields a yellow solid that can be purified by recrystallization. The purity of the compound can be confirmed by melting point determination and spectroscopic techniques such as NMR and IR.
科学的研究の応用
(2Z)-2-(phenylimino)-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide has been shown to have potential applications in scientific research, particularly in the field of medicinal chemistry. The compound has been studied for its ability to inhibit the activity of certain enzymes, including tyrosinase and α-glucosidase. Tyrosinase is an enzyme involved in the synthesis of melanin, while α-glucosidase is involved in the breakdown of carbohydrates. Inhibition of these enzymes could have therapeutic implications for the treatment of conditions such as hyperpigmentation and type 2 diabetes.
特性
IUPAC Name |
2-phenylimino-N-(1,3-thiazol-2-yl)chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O2S/c23-17(22-19-20-10-11-25-19)15-12-13-6-4-5-9-16(13)24-18(15)21-14-7-2-1-3-8-14/h1-12H,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDGPMFQEVQKWNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-(phenylimino)-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-acetylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2618779.png)
![2-{[1-(4,6-Dimethylpyrimidin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2618781.png)
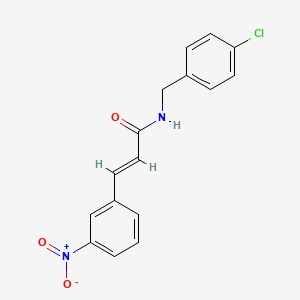
![N-(4-ethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2618786.png)

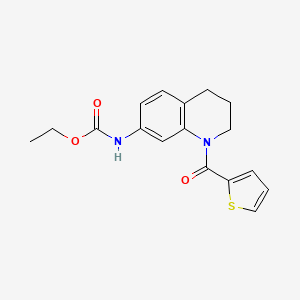
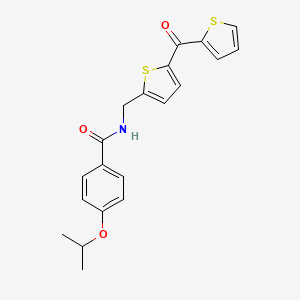
![6-(2-Methoxyphenyl)-4,7-dimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![4-(benzo[d]thiazol-2-yl)-N,N-diethylbenzenesulfonamide](/img/structure/B2618795.png)
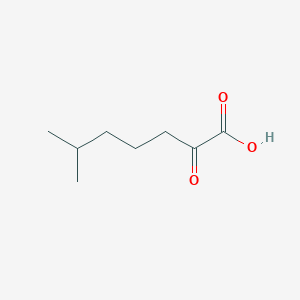
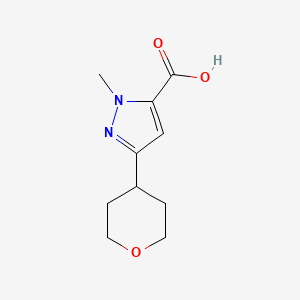
![Methyl 6-acetyl-2-(3,5-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2618800.png)
![4-Isopropyl-2-[(3-methoxybenzyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B2618801.png)
![(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one](/img/structure/B2618802.png)